molecular formula C16H16BrNO4 B1374798 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane CAS No. 1225347-07-8

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Cat. No. B1374798
Key on ui cas rn: 1225347-07-8
M. Wt: 366.21 g/mol
InChI Key: HPLUMECHGJQUAY-UHFFFAOYSA-N
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Patent
US08546359B2

Procedure details

2-(6-Bromo-naphthalen-2-yl)-2-nitro-propane-1,3-diol (32.6 g, 0.100 mol) was dissolved in methylene chloride (150 mL, 2.3 mol; Acros, anhydrous) and 2,2-dimethoxypropane (180 mL, 1.5 mol; Aldrich), cooled with an ice bath. Boron trifluoride etherate (10.1 mL, 0.0800 mol; Aldrich) was added slowly. The mixture was stirred for 15 min and large amount of solid precipitated. The cooling bath was removed and the mixture was stirred at r.t. for 4 hours. The mixture was quenched with aqueous saturated NaHCO3 (˜600 mL) to pH˜8, extracted with EtOAc (600 mL, 300 mL, 2×100 mL). The EtOAc layer was washed with water, brine, dried over Na2SO4, filtered. The solvent was evaporated to ˜100 mL. The resulted solid product was collected by filtration and the mother liquid was concentrated further to afford the second crop of product. Rf of product=0.4(EtOAc/hexane=1/4). Total product weighed 30.0 g (yield 82%).
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([N+:17]([O-:19])=[O:18])([CH2:15][OH:16])[CH2:13][OH:14])[CH:6]=[CH:5]2.C(Cl)Cl.CO[C:25](OC)([CH3:27])[CH3:26].B(F)(F)F.CCOCC>CCOC(C)=O.CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]1([N+:17]([O-:19])=[O:18])[CH2:15][O:16][C:25]([CH3:27])([CH3:26])[O:14][CH2:13]1)[CH:6]=[CH:5]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(CO)(CO)[N+](=O)[O-]
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
large amount of solid precipitated
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous saturated NaHCO3 (˜600 mL) to pH˜8
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (600 mL, 300 mL, 2×100 mL)
WASH
Type
WASH
Details
The EtOAc layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to ˜100 mL
FILTRATION
Type
FILTRATION
Details
The resulted solid product was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated further
CUSTOM
Type
CUSTOM
Details
to afford the second crop of product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C1(COC(OC1)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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